molecular formula C19H36O2S B055524 10-Thiaprostanoic acid CAS No. 118916-25-9

10-Thiaprostanoic acid

Cat. No.: B055524
CAS No.: 118916-25-9
M. Wt: 328.6 g/mol
InChI Key: FMASGJQNTVAHSF-ROUUACIJSA-N
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Description

10-Thiaprostanoic acid is a synthetic compound with the molecular formula C19H36O2S and a molecular weight of 328.55 g/mol . It is a derivative of prostanoic acid, where a sulfur atom replaces one of the carbon atoms in the prostanoic acid structure. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Thiaprostanoic acid involves several steps, starting from readily available precursors. One common method involves the reaction of thiophene derivatives with octyl groups under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 10-Thiaprostanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

10-Thiaprostanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-Thiaprostanoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound plays a crucial role in its biological activity. It can interact with enzymes and proteins, modulating their function and leading to various physiological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and immune responses.

Comparison with Similar Compounds

Uniqueness: 10-Thiaprostanoic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.

Properties

IUPAC Name

7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2S/c1-2-3-4-5-6-9-12-17-15-22-16-18(17)13-10-7-8-11-14-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMASGJQNTVAHSF-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CSCC1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1CSC[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152264
Record name 10-Thiaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118916-25-9
Record name 10-Thiaprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118916259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Thiaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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